硫代扁桃酸

描述

2-Mercapto-2-phenylacetic acid, also known as alpha-Mercapto-alpha-phenylacetic acid or Thiomandelic acid, is a solid compound . It is an organic compound containing a phenyl functional group and a carboxylic acid functional group .

Molecular Structure Analysis

The empirical formula of 2-Mercapto-2-phenylacetic acid is C8H8O2S, and its molecular weight is 168.21 . The SMILES string representation of its structure is O=C(O)C(S)C1=CC=CC=C1 .Physical And Chemical Properties Analysis

2-Mercapto-2-phenylacetic acid is a solid compound . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the resources.科学研究应用

金属-β-内酰胺酶抑制剂

硫代扁桃酸是一种简单、广谱且相当有效的金属-β-内酰胺酶抑制剂 . 这些酶介导对β-内酰胺类抗生素的耐药性 . 对硫代扁桃酸的R和S对映异构体的结合模式进行了核磁共振和扰动角相关(PAC)光谱研究 .

与金属离子的相互作用

硫代扁桃酸与金属-β-内酰胺酶中的两种金属离子结合,并诱导金属结合的正协同作用 . 硫代扁桃酸的抑制剂硫醇在两种金属之间架桥 . 核磁共振和PAC光谱表明,抑制剂的两种手性形式在配位几何细节方面有所不同 .

广谱抑制剂

硫代扁桃酸是金属-β-内酰胺酶的广谱抑制剂 . 它对所有九种测试酶都具有亚微摩尔的Ki值,除了嗜水气单胞菌酶 . 如此广泛的活性范围是前所未有的 .

前药的设计

硫代扁桃酸的硫代酯是该酶的底物,释放硫代扁桃酸 . 这表明了设计“前药”的起点 .

抗生素耐药性研究

硫代扁桃酸在β-内酰胺类抗生素耐药性研究中起着重要作用 . β-内酰胺酶通过水解这些抗生素的内环酰胺键使它们失活,硫代扁桃酸用于研究以了解此过程 .

酶动力学研究

硫代扁桃酸用于动力学和光谱研究 . 蜡样芽孢杆菌酶的Ki值为R-硫代扁桃酸为0.09 µM,S-异构体为1.28 µM .

安全和危害

未来方向

作用机制

Target of Action

Thiomandelic acid primarily targets metallo-β-lactamases , enzymes that mediate resistance to β-lactam antibiotics . These enzymes play a significant role in the emergence of strains of pathogenic bacteria resistant to these important antibiotics .

Mode of Action

Thiomandelic acid interacts with the two metal ions in metallo-β-lactamase . Each enantiomer of thiomandelate produces large downfield shifts of both 113Cd resonances and changes in the PAC spectra, which indicate that they bind such that the thiol of the inhibitor bridges between the two metals . The inhibitor thiol binds to both zinc ions, while its carboxylate binds to Arg91 .

Biochemical Pathways

The biochemical pathways affected by thiomandelic acid primarily involve the hydrolysis of the endocyclic amide bond of β-lactam antibiotics . This hydrolysis is catalyzed by metallo-β-lactamases, leading to the inactivation of these antibiotics .

Pharmacokinetics

It is known that thioesters of thiomandelic acid are substrates for the enzyme, liberating thiomandelic acid . This suggests a starting point for the design of "pro-drugs" .

Result of Action

The result of thiomandelic acid’s action is the inhibition of metallo-β-lactamases, leading to a decrease in resistance to β-lactam antibiotics . It has a sub-micromolar Ki value for all nine enzymes tested, except the Aeromonas hydrophila enzyme .

属性

IUPAC Name |

2-phenyl-2-sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,7,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYIGFZOHYGYBLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4695-09-4 | |

| Record name | Thiomandelic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004695094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

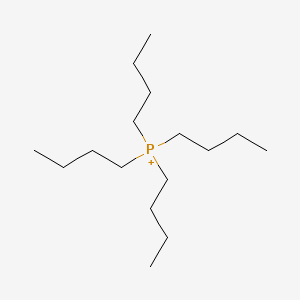

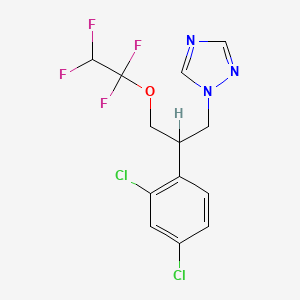

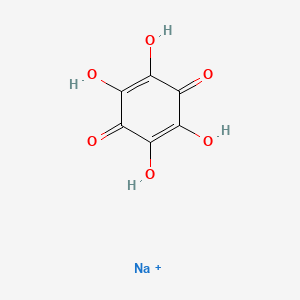

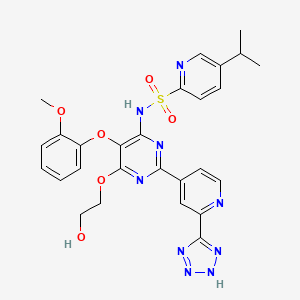

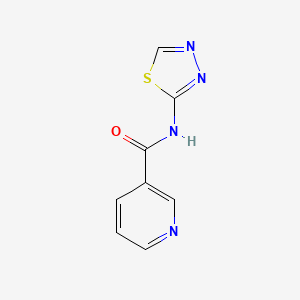

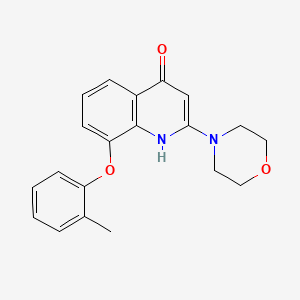

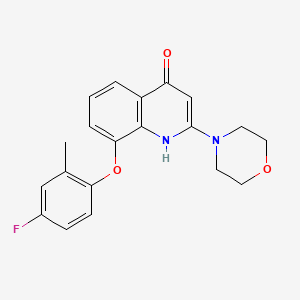

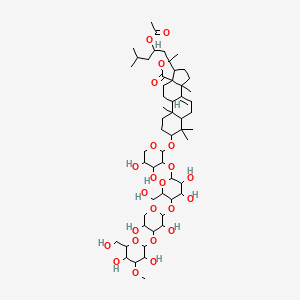

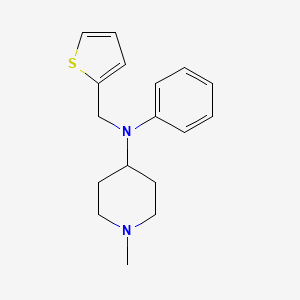

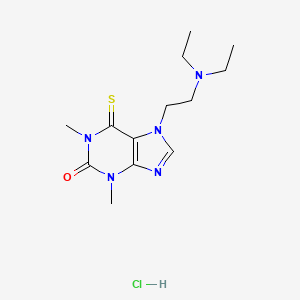

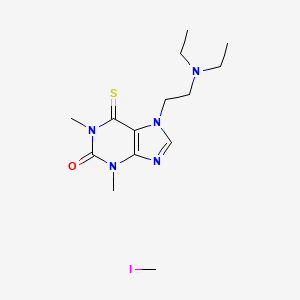

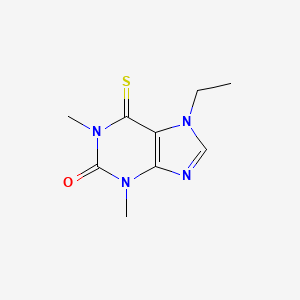

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Thiomandelic Acid (2-Mercapto-2-phenylacetic acid) against metallo-β-lactamases?

A1: Thiomandelic acid acts as a broad-spectrum inhibitor of metallo-β-lactamases (MBLs). Studies using NMR and PAC spectroscopy have shown that thiomandelic acid binds to both zinc ions in the active site of MBLs, with the thiol group bridging the two metals. [] This interaction effectively blocks the enzyme's ability to hydrolyze and inactivate β-lactam antibiotics. [, ]

Q2: How does the stereochemistry of Thiomandelic Acid (2-Mercapto-2-phenylacetic acid) affect its inhibitory activity?

A2: Both R and S enantiomers of thiomandelic acid inhibit MBLs, but the R enantiomer displays significantly higher potency. [, ] This difference in activity likely arises from subtle variations in the coordination geometry of each enantiomer within the enzyme's active site. []

Q3: Has Thiomandelic Acid (2-Mercapto-2-phenylacetic acid) demonstrated activity against a broad range of MBLs?

A3: Yes, thiomandelic acid exhibits submicromolar Ki values for a wide range of MBLs from different bacterial species, demonstrating its broad-spectrum inhibitory potential. [] This broad activity makes it a promising starting point for developing clinically useful MBL inhibitors.

Q4: How does Thiomandelic Acid (2-Mercapto-2-phenylacetic acid) interact with the active site of Bacillus cereus metallo-β-lactamase (BcII)?

A4: NMR studies have revealed that the binding of R-thiomandelic acid to BcII involves:

- Thiol group: Coordinates with both zinc ions in the active site. [, ]

- Carboxylate group: Interacts with Arg91 of the enzyme. []

- Phenyl ring: Its exact role in binding is not completely elucidated but is likely important for potency and selectivity. []

Q5: Does the binding of Thiomandelic Acid (2-Mercapto-2-phenylacetic acid) induce any structural changes in the enzyme?

A5: Yes, NMR data suggest that the binding of thiomandelic acid induces conformational changes in the β3-β4 loop of BcII. [, ] This loop movement is also observed with other MBL inhibitors and appears crucial for both substrate and inhibitor binding. []

Q6: What is the significance of the phenyl and carboxyl groups of Thiomandelic Acid (2-Mercapto-2-phenylacetic acid) in inhibiting IMP-type MBLs?

A7: Structure-activity relationship studies have shown that both the phenyl and carboxyl moieties of thiomandelic acid are essential for potent inhibition of IMP-type MBLs. [] Modeling studies suggest that these groups interact favorably with specific residues within the IMP active site, such as Trp28 and potentially Lys161, contributing to the observed potency and selectivity. []

Q7: What are the challenges associated with developing Thiomandelic Acid (2-Mercapto-2-phenylacetic acid) into a clinically useful MBL inhibitor?

A7: Despite its promise, developing a clinically viable thiol-based MBL inhibitor like thiomandelic acid presents several challenges:

- Selectivity: Ensuring selective inhibition of bacterial MBLs over human enzymes is crucial to minimize potential side effects. []

- Pharmacokinetics: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties is essential for achieving adequate drug exposure in vivo. []

- Stability: Thiol groups are inherently susceptible to oxidation, necessitating strategies to improve the stability of thiomandelic acid-based inhibitors. []

- Resistance: Understanding and mitigating potential resistance mechanisms is crucial to ensure the long-term effectiveness of any new MBL inhibitor. []

Q8: What analytical techniques have been used to study Thiomandelic Acid (2-Mercapto-2-phenylacetic acid) and its interaction with MBLs?

A8: Researchers have employed a range of techniques to study thiomandelic acid, including:

- NMR spectroscopy: Used to determine the solution structure of BcII and its complex with R-thiomandelic acid, providing detailed insights into the binding mode of the inhibitor. [, , ]

- Perturbed angular correlation (PAC) spectroscopy: Employed to study the interaction of thiomandelic acid with the metal ions in the active site of BcII. []

- Electrospray ionization mass spectrometry (ESI-MS): Used to study the formation of ternary complexes between MBLs, inhibitors, and metal ions. []

- Isothermal titration calorimetry (ITC): Employed to measure the binding affinity of thiomandelic acid and its analogs to zinc ions, providing insights into their potential for inhibiting MBLs. []

Q9: What is the future direction of research on Thiomandelic Acid (2-Mercapto-2-phenylacetic acid) and related compounds?

A9: Future research on thiomandelic acid and related compounds will likely focus on:

- Structure-based drug design: Optimizing the structure of thiomandelic acid derivatives to enhance their potency, selectivity, and pharmacokinetic properties. [, ]

- Prodrug development: Designing and synthesizing novel prodrug strategies to overcome the limitations of direct administration of thiomandelic acid. [, ]

- Understanding resistance mechanisms: Investigating potential mechanisms of resistance to thiomandelic acid-based inhibitors and developing strategies to circumvent them. []

- In vivo studies: Evaluating the efficacy and safety of promising thiomandelic acid derivatives in animal models of bacterial infection. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。